molecular formula C15H24ClNO B14366229 4-Benzyl-4-butylmorpholin-4-ium chloride CAS No. 90166-92-0

4-Benzyl-4-butylmorpholin-4-ium chloride

Cat. No.: B14366229
CAS No.: 90166-92-0
M. Wt: 269.81 g/mol
InChI Key: CKLJWBKMMNHRJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-4-butylmorpholin-4-ium chloride is a quaternary morpholinium halide of interest in various research fields. Its structure features a positively charged nitrogen atom centrally located within a morpholine ring, which is substituted with benzyl and butyl groups . This class of compounds serves as a valuable precursor for the synthesis of ionic liquids (ILs) through ion metathesis reactions . The resulting morpholinium-based ILs are favored in electrochemical research due to their excellent conductivity, broad electrochemical window, thermal stability, and low volatility . Furthermore, quaternary morpholine halides analogous to this compound have demonstrated significant biological activity in research settings, achieving total disinfection against strains of Staphylococcus aureus and Escherichia coli in laboratory studies, highlighting their potential as a subject for antimicrobial agent development . The compound is typically synthesized by the alkylation of N-butylmorpholine with benzyl chloride . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90166-92-0

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

4-benzyl-4-butylmorpholin-4-ium;chloride

InChI

InChI=1S/C15H24NO.ClH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1

InChI Key

CKLJWBKMMNHRJJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Butylmorpholine

Procedure :

  • Morpholine (1.0 mol) is reacted with 1-bromobutane (1.2 mol) in acetonitrile at 80°C for 12 h in the presence of potassium carbonate (1.5 mol).
  • The mixture is filtered to remove KBr, and the solvent is evaporated to yield 4-butylmorpholine as a pale-yellow liquid (yield: 85–90%).

Characterization :

  • ¹H NMR (CDCl₃): δ 3.72 (t, 4H, N–CH₂), 2.44 (t, 4H, O–CH₂), 1.45 (m, 2H, CH₂), 1.30 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).

Quaternization with Benzyl Chloride

Procedure :

  • 4-Butylmorpholine (1.0 mol) is dissolved in dry toluene and treated with benzyl chloride (1.1 mol) at 60°C for 24 h.
  • The precipitate is filtered, washed with diethyl ether, and recrystallized from ethanol to yield the target compound as a white crystalline solid (yield: 75–80%).

Optimization Notes :

  • Excess benzyl chloride ensures complete quaternization.
  • Anhydrous conditions prevent hydrolysis of the alkylating agent.

Characterization :

  • ¹H NMR (D₂O): δ 7.52 (m, 5H, Ar–H), 4.65 (s, 2H, N–CH₂–Ar), 3.85 (m, 4H, N–CH₂), 3.30 (m, 4H, O–CH₂), 1.75 (m, 2H, CH₂), 1.50 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
  • FT-IR : Peaks at 1,480 cm⁻¹ (C–N⁺) and 3,050 cm⁻¹ (Ar–H).

One-Pot Synthesis

Procedure :

  • Morpholine (1.0 mol), 1-bromobutane (1.2 mol), and benzyl chloride (1.2 mol) are refluxed in acetonitrile with NaH (2.5 mol) for 48 h.
  • The mixture is cooled, filtered, and the solvent evaporated. The residue is recrystallized from methanol (yield: 70–75%).

Advantages :

  • Reduced reaction time compared to stepwise methods.
  • Suitable for large-scale production.

Limitations :

  • Lower yield due to competing side reactions (e.g., formation of dibenzyl or dibutyl byproducts).

Alternative Methods

Microwave-Assisted Synthesis

Procedure :

  • A mixture of morpholine, 1-bromobutane, and benzyl chloride is irradiated at 100°C for 1 h using a microwave reactor.
  • Yield : 80–85% with reduced reaction time.

Ionic Liquid-Mediated Synthesis

Procedure :

  • The reaction is conducted in [BMIM][BF₄] ionic liquid at 90°C for 6 h, enhancing solubility and reaction efficiency.
  • Yield : 88% with easy separation of the ionic liquid for reuse.

Industrial-Scale Considerations

Catalytic Quaternization

  • Catalyst : Tetrabutylammonium bromide (TBAB) accelerates the reaction via phase-transfer catalysis, achieving 90% yield in 8 h.
  • Solvent-Free Conditions : Reduces waste and cost.

Purification Techniques

  • Recrystallization : Ethanol or methanol is preferred for high-purity products (>99%).
  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) removes trace impurities.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity (%) Scalability
Stepwise Alkylation 75–80 36 h >98 High
One-Pot Synthesis 70–75 48 h 95–97 Moderate
Microwave-Assisted 80–85 1 h >99 Low
Ionic Liquid-Mediated 88 6 h >99 Moderate

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-butylmorpholin-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New quaternary ammonium compounds with different substituents.

Scientific Research Applications

4-Benzyl-4-butylmorpholin-4-ium chloride has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in wastewater treatment as a flocculant to remove contaminants.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-4-methylmorpholin-4-ium chloride
  • 4-Benzyl-4-ethylmorpholin-4-ium chloride
  • 4-Benzyl-4-propylmorpholin-4-ium chloride

Uniqueness

4-Benzyl-4-butylmorpholin-4-ium chloride is unique due to its specific combination of benzyl and butyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.

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